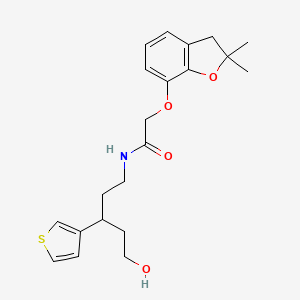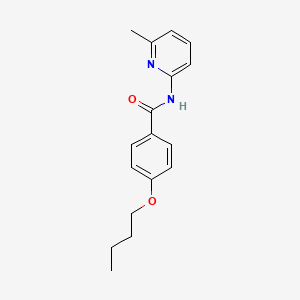![molecular formula C17H16N4O4 B2525296 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1325750-62-6](/img/structure/B2525296.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the formation of heterocyclic structures that are substituted with various functional groups to enhance their biological activity. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is described as a precursor for creating 3,5-disubstituted benzoxazoles, which could be structurally related to the compound . The synthesis process is typically characterized by the use of elemental analysis, high-resolution mass spectrometry, and spectroscopic methods such as 1H, 13C NMR, and IR to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their pharmacological properties. The structure of the synthesized compounds in the provided papers was established using various analytical techniques. These techniques are essential for confirming the presence of specific functional groups and the overall molecular framework, which directly impacts the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of "2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide" are not detailed in the provided papers, the reactivity of similar heterocyclic compounds can be inferred. For example, the presence of reactive groups such as chloromethyl in benzoxazoles suggests potential for further chemical modifications and the formation of new derivatives with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The papers do not provide specific data on the physical properties such as melting point, solubility, or stability of the compound . However, the chemical properties, such as antioxidant and anti-inflammatory activities, are evaluated for related compounds, indicating the potential therapeutic applications of these heterocycles .
Aplicaciones Científicas De Investigación
Efficient Ligands for Copper-Catalyzed Reactions
2-Pyridin-2-yl-1H-benzoimidazole L3, a related compound, has been utilized as a bidentate N-donor ligand in copper-catalyzed cross-coupling reactions. This ligand facilitates the formation of vinyl C-N and C-O bonds, showcasing exceptional functional group tolerance and efficiency under mild conditions, highlighting its potential in synthesizing complex molecules including those similar to the specified acetamide derivative (Kabir et al., 2010).
Corrosion Inhibition
Acetamide derivatives have been synthesized and evaluated for their corrosion inhibition properties. These compounds demonstrated significant efficiency in protecting steel against corrosion in acidic and oil media, suggesting applications in industrial maintenance and protection (Yıldırım & Cetin, 2008).
Antimicrobial Activities
New thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have shown promising antimicrobial activities. Such research underscores the potential for developing novel antimicrobial agents from structurally similar compounds to the specified acetamide derivative (Gouda et al., 2010).
Metabolic Stability in Drug Design
Research into the structure-activity relationships of dual inhibitors has led to the development of heterocyclic analogues aimed at improving metabolic stability. These findings are crucial for designing drugs with enhanced bioavailability and reduced metabolic deactivation (Stec et al., 2011).
Antimicrobial and Cytotoxic Agents
The synthesis of novel 2-mercaptobenzimidazole derivatives has been explored for their potential as antimicrobial and cytotoxic agents. Such compounds, which share structural features with the specified acetamide, have shown significant activity against various microorganisms and cytotoxic properties, indicating their utility in medical chemistry and drug development (Devi et al., 2022).
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-16(19-12-2-1-5-18-9-12)10-20-6-7-21(17(20)23)13-3-4-14-15(8-13)25-11-24-14/h1-5,8-9H,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOYPUJSNASFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CN=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)
![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)
![2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2525221.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)
![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)
![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)
![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2525232.png)